molecular formula C19H26N2O2S2 B2694313 3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952966-42-6

3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Katalognummer B2694313
CAS-Nummer: 952966-42-6
Molekulargewicht: 378.55
InChI-Schlüssel: UQYBGIGGYZGBGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, {1- [ (thiophen-2-yl)methyl]piperidin-4-yl}methanamine, has a molecular weight of 210.34 and is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Applications in Photodynamic Therapy

  • The compound is utilized in the development of photosensitizers for photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a structure related to 3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide. This compound exhibited high singlet oxygen quantum yield and good fluorescence properties, making it suitable for Type II photodynamic therapy mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Phospholipase A2 Inhibition

  • A study by Oinuma et al. (1991) explored the synthesis and evaluation of substituted benzenesulfonamides, including structures similar to 3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, as potent inhibitors of membrane-bound phospholipase A2. This inhibition is significant for reducing the size of myocardial infarction, showcasing the compound's potential in cardiovascular research (Oinuma et al., 1991).

Carbonic Anhydrase Inhibition

  • In medicinal chemistry, benzenesulfonamides with structures similar to 3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide have been investigated for their inhibitory effects on human carbonic anhydrases, particularly isoforms I, II, IX, and XII. These studies, conducted by Lolak et al. (2019, 2020), show that these compounds can inhibit carbonic anhydrase, a target for drugs treating glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019) (Lolak et al., 2020).

Anti-Inflammatory and Antimicrobial Applications

  • Research by Ghorab et al. (2017) and Küçükgüzel et al. (2013) explored derivatives of benzenesulfonamides, related to 3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These studies highlight the versatility of the compound in various therapeutic applications (Ghorab et al., 2017) (Küçükgüzel et al., 2013).

Wirkmechanismus

Safety and Hazards

The safety and hazards would also depend on the specific structure of the compound. For the related compound mentioned above, the safety information includes hazard statements such as H302, H312, H314, and H332 .

Zukünftige Richtungen

Future research could involve the synthesis of this compound and investigation of its properties and potential applications. Piperidine derivatives are a topic of interest in medicinal chemistry due to their wide range of therapeutic properties .

Eigenschaften

IUPAC Name

3,4-dimethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c1-15-5-6-19(12-16(15)2)25(22,23)20-13-17-7-9-21(10-8-17)14-18-4-3-11-24-18/h3-6,11-12,17,20H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYBGIGGYZGBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.